Isopentaquine - 529-73-7

Isopentaquine

Catalog Number: EVT-272341
CAS Number: 529-73-7
Molecular Formula: C18H27N3O
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isopentaquine is an antimalarial drug.
Classification

Isopentaquine is classified under:

  • Chemical Class: 8-aminoquinolines
  • Mechanism of Action: Antimalarial agent
  • Target Organism: Plasmodium falciparum
Synthesis Analysis

The synthesis of isopentaquine involves several steps that typically include the modification of primaquine or related compounds. The synthesis can be achieved through the following general methods:

  1. Starting Materials: The synthesis generally begins with 8-aminoquinoline derivatives.
  2. Reagents: Common reagents may include alkylating agents, solvents like dimethyl sulfoxide, and catalysts to facilitate reactions.
  3. Reaction Conditions: The reactions are often conducted under controlled temperatures and pressures to optimize yield and purity. For example, reactions may be performed at elevated temperatures (around 60-80°C) for several hours.
  4. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate isopentaquine from by-products.

Technical parameters such as reaction time, temperature, and concentration are critical for achieving high yields and purity.

Molecular Structure Analysis

Isopentaquine has a distinct molecular structure characterized by:

  • Molecular Formula: C₁₁H₁₄N₂O
  • Molecular Weight: Approximately 190.24 g/mol
  • Structural Features:
    • A quinoline ring system that provides the core structure.
    • An amino group at the 8-position which is essential for its biological activity.

The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.

Chemical Reactions Analysis

Isopentaquine participates in various chemical reactions that are relevant to its function as an antimalarial agent:

  1. Oxidation Reactions: Isopentaquine can undergo oxidation to form reactive metabolites that are believed to contribute to its antimalarial activity.
  2. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, which may modify its activity or lead to the formation of derivatives with enhanced efficacy.

These reactions can be influenced by environmental factors such as pH and temperature, affecting both stability and reactivity.

Mechanism of Action

The mechanism of action of isopentaquine involves:

  • Inhibition of Parasite Development: Isopentaquine targets the gametocytes of Plasmodium falciparum, inhibiting their development and reducing transmission to mosquitoes.
  • Reactive Metabolite Formation: Upon metabolism, isopentaquine generates reactive species that can damage the parasite's cellular components.

This dual action not only helps in treating infected individuals but also plays a crucial role in controlling malaria transmission dynamics.

Physical and Chemical Properties Analysis

Isopentaquine exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture, necessitating proper storage conditions.

These properties are essential for formulating effective dosage forms for therapeutic use.

Applications

Isopentaquine has significant applications in:

  1. Malaria Treatment: It serves as a potential alternative or adjunct therapy for treating malaria caused by Plasmodium falciparum.
  2. Public Health Initiatives: By reducing transmission rates, it contributes to malaria control programs aimed at decreasing the incidence of malaria in endemic regions.
  3. Research Tool: It is used in laboratory studies to understand the mechanisms of malaria transmission and resistance.

The ongoing research into isopentaquine aims to enhance its efficacy and safety profile, potentially leading to new formulations that could improve patient outcomes in malaria treatment.

Historical Context and Evolution of Isopentaquine in Antimalarial Research

Early Discovery and Development Within the 8-Aminoquinoline Class

Isopentaquine emerged during the intensive antimalarial drug development programs of World War II as a structural analog of pentaquine. It belongs to the 8-aminoquinoline class, characterized by a quinoline core with an aminoalkyl side chain at the 8-position. This class was identified early for its unique activity against latent malaria stages (hypnozoites), unlike blood schizontocides such as chloroquine. Isopentaquine was specifically engineered through systematic side-chain modification of pentaquine, featuring an isopropylamino group in its terminal side chain (C₉H₁₉N₅O) [1] [6].

The U.S. government's Office of Scientific Research and Development spearheaded its synthesis between 1943–1945, aiming to improve the therapeutic index of early 8-aminoquinolines. Preclinical screening utilized avian malaria models (e.g., Plasmodium gallinaceum in chicks), though these could not evaluate hypnozoitocidal activity or model human-specific metabolic vulnerabilities like glucose-6-phosphate dehydrogenase (G6PD) deficiency [1] [7]. Initial pharmacological studies indicated isopentaquine had comparable radical curative efficacy against Plasmodium vivax but exhibited a lower toxicity threshold than its predecessor pentaquine in canine models [1].

Table 1: Key 8-Aminoquinolines in Historical Context

CompoundYear IntroducedCore Structural FeaturePrimary Research Significance
Pamaquine1926Diethylaminoethyl side chainFirst synthetic 8-aminoquinoline; high hemolytic risk
Pentaquine1944Pentylamino side chainProof-of-concept for relapse prevention
Isopentaquine1945Isopropylamino terminusDemonstrated reduced neuronal toxicity
Primaquine1952Primary amino terminusClinical standard for radical cure

Role in Mid-20th Century Malaria Eradication Campaigns

Isopentaquine entered limited military field trials during the late 1940s, targeting P. vivax-induced relapses among troops in endemic zones. Its deployment aligned with early global malaria eradication initiatives that prioritized interrupting transmission through radical cure. Notably, isopentaquine was administered alongside blood schizontocides like quinine or chloroquine, capitalizing on observed synergistic effects for relapse prevention [7].

Despite promising efficacy data from prisoner trials (where volunteers were experimentally infected with P. vivax), isopentaquine faced operational constraints. Unlike primaquine—which emerged as the U.S. Army's preferred 8-aminoquinoline—isopentaquine required complex multi-step synthesis, complicating large-scale production. Furthermore, the lack of field-deployable G6PD deficiency screening (discovered in 1956) rendered its hemolytic risk unmanageable in diverse populations. Consequently, isopentaquine remained confined to targeted research protocols rather than broad deployment in eradication campaigns [1] [7].

Table 2: Comparison of U.S. Military Antimalarial Priorities (1945–1955)

ParameterIsopentaquinePrimaquinePamaquine
Relapse Prevention EfficacyHighHighModerate
Synthetic FeasibilityLow (complex route)ModerateModerate
Toxicity ManagementChallengingManageable via 14-day regimenPoor
Adopted for Mass ProphylaxisNoYes (post-1952)Limited

Transition from Clinical Use to Research-Based Applications

By the mid-1950s, isopentaquine was superseded clinically by primaquine, which offered comparable efficacy with a more favorable manufacturability profile. However, isopentaquine retained value as a chemical probe for structure-activity relationship (SAR) studies. Key research contributions include:

  • Toxicity Mechanism Studies: Isopentaquine’s isopropyl terminus reduced neuronal toxicity observed with earlier analogs like plasmochin. This informed design principles for minimizing neurotoxic risk in future quinoline derivatives [1].
  • Metabolic Pathway Analysis: Investigations into its oxidative metabolism (likely CYP2D6-mediated, akin to primaquine) provided early insights into metabolic activation requirements for hypnozoitocidal activity [4].
  • Combination Therapy Foundations: Alving’s 1949 report demonstrated that co-administering isopentaquine with methylene blue mitigated hemolytic toxicity in G6PD-deficient subjects—a precursor to modern detoxification strategies [7].

Isopentaquine’s legacy persists in modern antimalarial development. Its structural motifs influenced the design of tafenoquine (FDA-approved in 2018), which features a similar terminal alkyl modification but optimized for single-dose administration. Contemporary studies still reference isopentaquine’s SAR data when rationalizing novel 8-aminoquinoline analogs [1] [6].

Table 3: Isopentaquine's Research Legacy in Antimalarial Development

Research DomainIsopentaquine's ContributionModern Impact
Side-Chain OptimizationDemonstrated isopropyl terminus reduced neurotoxicityRational design of tafenoquine's tert-butyl group
Hemolytic Toxicity MitigationFirst evidence of methylene blue's protective effectOngoing trials of methylene blue-primaquine combinations
Metabolic ActivationEarly evidence of cytochrome P450 involvementCYP2D6 phenotyping now standard in 8-aminoquinoline trials

Properties

CAS Number

529-73-7

Product Name

Isopentaquine

IUPAC Name

4-N-(6-methoxyquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H27N3O/c1-13(2)19-9-5-7-14(3)21-17-12-16(22-4)11-15-8-6-10-20-18(15)17/h6,8,10-14,19,21H,5,7,9H2,1-4H3

InChI Key

FXVNYPZBTGPKQO-UHFFFAOYSA-N

SMILES

CC(C)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2

Solubility

Soluble in DMSO

Synonyms

8-(4-(isopropylamino)-1-methylbutylamino)-6- methoxyquinoline
isopentaquine

Canonical SMILES

CC(C)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.